3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to the pyrazole ring
Mechanism of Action
Target of Action
Pyrazoles, a class of compounds to which 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs, are known to interact with various biological targets. They have been found to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . .
Mode of Action
Pyrazoles generally interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. Pyrazoles, in general, are involved in a variety of biochemical reactions, including [3 + 2] cycloadditions, one-pot condensations, and oxidative cyclizations .
Result of Action
Pyrazoles have been found to exhibit a range of biological activities, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between pyrazole molecules . .
Biochemical Analysis
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is significant because it can modulate the activity of the enzyme, thereby influencing metabolic pathways that involve alcohol metabolism. Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the antifungal activity of certain cells by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic processes and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites involved in alcohol metabolism . These interactions can have significant implications for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of 1-methyl-1H-pyrazole to introduce the bromine atom at the 3-positionThe reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and appropriate solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or dimethylformamide, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and sulfonate esters.
Scientific Research Applications
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives such as:
- 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide
- 3-bromo-1-methyl-1H-pyrazole-4-sulfonate esters .
Uniqueness
The presence of both a bromine atom and a sulfonyl chloride group allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIKAPRQUBEQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-77-3 | |
Record name | 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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